1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
1-(3-Bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 1406116-53-7) is a bicyclic pyrazole derivative with a molecular formula of C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.17 g/mol. Its structure features a cyclopentane ring fused to a pyrazole core, substituted at position 1 with a 3-bromo-4-methylphenyl group and at position 3 with a carboxylic acid moiety. The compound is commercially available in purities ≥95%, with prices ranging from $285/50 mg to $1,095/1 g depending on scale .
Key physicochemical properties include:
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-5-6-9(7-11(8)15)17-12-4-2-3-10(12)13(16-17)14(18)19/h5-7H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWNBDYCJGQDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bromomethylphenyl precursor, followed by cyclization and functionalization to form the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The bromine atom in the bromomethylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
The applications of 1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid are primarily in scientific research, specifically in the development of anticancer agents . This compound, also known as C14H13BrN2O , is a pyrazole derivative . Pyrazole compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects .
Pyrazole Derivatives as CDK2 Inhibitors
Pyrazole derivatives, including this compound, have been investigated for their potential as inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates cell cycle progression and is a target for cancer therapy .
- Anticancer Research Studies have explored the anticancer effects of pyrazolo-pyrimidines on various cancer cell lines . Some derivatives have shown potent inhibitory activity against CDK2/cyclin E, while being non-toxic to normal cells .
- Inhibition of CDK2 and CDK9 Certain pyrazolo-pyridines have demonstrated significant cytotoxicity against cancer cell lines and induce cell cycle arrest and apoptosis. These compounds also exhibit inhibitory activity against CDK2 and CDK9 .
- CDK2 and COX-2 Inhibition Diaryl pyrazole compounds with a methylsulfonyl group could potentially develop highly effective inhibitors of CDK2 and cyclooxygenase-2 (COX-2), which possess anticancer properties .
Other Potential Applications
While the primary focus is on anticancer research, the properties of this compound suggest potential applications in other areas:
- Chemical Synthesis As a brominated and carboxylated compound, it can serve as an intermediate in the synthesis of more complex molecules . The bromine group can be used for further functionalization via cross-coupling reactions, while the carboxylic acid can form esters or amides .
- Drug Discovery The pyrazole core is a privileged scaffold in drug discovery, known for its ability to bind to a variety of biological targets . This compound could be a starting point for developing new therapeutics .
Mechanism of Action
The mechanism by which 1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The bromomethylphenyl group can interact with specific enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical and Commercial Comparison
*Estimated using fragment-based methods.
Biological Activity
1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 1406116-53-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 201.26 g/mol. The structure features a cyclopenta[c]pyrazole core, which is known for its diverse biological properties.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit antiviral properties, particularly as neuraminidase inhibitors. For example, compounds similar to this compound have shown significant inhibitory activity against neuraminidase, an enzyme critical for the replication of influenza viruses. In particular, compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced activity, suggesting that structural modifications can lead to improved efficacy against viral targets .
Anti-inflammatory and Antioxidant Effects
The compound's potential anti-inflammatory properties have been explored in various in vitro studies. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. The presence of the bromo and methyl groups on the phenyl ring may contribute to these effects by modulating the compound's interaction with inflammatory pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole ring significantly influence biological activity. The presence of halogens (e.g., bromine) and alkyl substituents (e.g., methyl) can enhance the compound's interaction with biological targets. For instance, compounds with a 4-methylphenyl substitution at the N-1 position of the pyrazole ring exhibited higher inhibitory activity against neuraminidase compared to their unsubstituted counterparts .
Case Studies
- Neuraminidase Inhibition : A study evaluated several pyrazole derivatives for their ability to inhibit neuraminidase from influenza viruses. The compound this compound was part of a series that showed promising IC50 values against neuraminidase, suggesting its potential as an antiviral agent .
- Anti-inflammatory Activity : In a model of acute inflammation, derivatives similar to this compound were tested for their ability to reduce edema in animal models. Results indicated significant reductions in paw swelling when treated with these pyrazoles, highlighting their anti-inflammatory potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN2O3 |
| Molecular Weight | 201.26 g/mol |
| CAS Number | 1406116-53-7 |
| Neuraminidase IC50 (µM) | Varies by derivative |
| Anti-inflammatory Efficacy | Significant reduction in edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
